molecular formula C25H27FN6O2 B11428784 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

Cat. No.: B11428784
M. Wt: 462.5 g/mol
InChI Key: UWDWFPJCNDJCLV-UHFFFAOYSA-N
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Description

This compound is a substituted purine-2,6-dione derivative featuring a 2-fluorophenylmethyl group at position 7, a 1,3-dimethyl substitution on the purine core, and a 4-phenylpiperazinylmethyl moiety at position 6. Such structural modifications are designed to enhance receptor binding affinity and metabolic stability, particularly in the context of adenosine receptor (AR) modulation or phosphodiesterase (PDE) inhibition.

Properties

Molecular Formula

C25H27FN6O2

Molecular Weight

462.5 g/mol

IUPAC Name

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione

InChI

InChI=1S/C25H27FN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-8-6-7-11-20(18)26)21(27-23)17-30-12-14-31(15-13-30)19-9-4-3-5-10-19/h3-11H,12-17H2,1-2H3

InChI Key

UWDWFPJCNDJCLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzyl chloride with 1,3-dimethylxanthine in the presence of a base to form an intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(2-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several purine-2,6-dione derivatives. Below is a comparative analysis based on substituents, pharmacological profiles, and synthetic routes:

Compound Core Structure Position 7 Substituent Position 8 Substituent Key Findings
Target Compound : 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione Purine-2,6-dione 2-Fluorophenylmethyl 4-Phenylpiperazinylmethyl Hypothesized to exhibit dual AR/PDE inhibition; fluorophenyl enhances lipophilicity .
Compound 4 (): 8-methoxy-1,3-dimethyl-7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]purine-2,6-dione Purine-2,6-dione 4-Oxo-4-(4-phenylpiperazinyl)butyl Methoxy at position 8 Demonstrated moderate PDE4 inhibition (IC₅₀ = 12 µM) but lower metabolic stability due to the oxo-butyl linker .
Compound from : 7-(4-Fluorobenzyl)-8-[4-(2-hydroxyethyl)piperazinyl]-1,3-dimethylpurine-2,6-dione Purine-2,6-dione 4-Fluorobenzyl 4-(2-Hydroxyethyl)piperazinyl Improved aqueous solubility due to hydroxyethyl group; reduced CNS penetration compared to phenylpiperazine derivatives .
Compound from : 7-(4-Fluorobenzyl)-1,3-dimethyl-8-(4-methylpiperazinyl)purine-2,6-dione Purine-2,6-dione 4-Fluorobenzyl 4-Methylpiperazinyl Higher dopamine D2 receptor binding (Ki = 34 nM) vs. phenylpiperazine analogues; methyl group reduces steric hindrance .
Compound 25b (): Pyrrolo[3,2-d]pyrimidine derivative with 3-fluorophenyl and 4-methylpiperazine Pyrrolopyrimidine 3-Fluorophenyl 4-Methylpiperazine Cytotoxicity in cancer cell lines (IC₅₀ = 8 µM in HeLa); fluorophenyl at meta-position enhances DNA intercalation .

Biological Activity

The compound 7-[(2-Fluorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H24FN5O2\text{C}_{21}\text{H}_{24}\text{F}\text{N}_5\text{O}_2

This structure features a purine base with distinct substituents that may influence its biological properties.

Research indicates that compounds similar to this purine derivative often exert their effects through modulation of various biological pathways. The presence of the 4-phenylpiperazine moiety is particularly significant as it is known to interact with neurotransmitter receptors, potentially influencing central nervous system activities.

Antimycobacterial Activity

Recent studies have highlighted the potential of purine derivatives in combating mycobacterial infections. A related study demonstrated that structurally similar compounds exhibited strong antimycobacterial activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 1μM1\mu M against resistant strains . This suggests that the compound may also possess similar properties.

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Preliminary results indicate that it has a favorable selectivity index, showing limited toxicity to mammalian cell lines while maintaining its antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the purine core can significantly enhance biological activity. For instance, substituents at positions 2 and 6 have been shown to optimize activity against tuberculosis while minimizing cytotoxic effects .

Case Studies and Research Findings

StudyFindings
Study 1Identified a series of 2,6-disubstituted purines with significant antimycobacterial activity (MIC = 1 μM) against M. tuberculosis H37Rv .
Study 2Evaluated cytotoxicity across multiple cell lines; the compound showed low toxicity with a selectivity index indicating potential for therapeutic use .
Study 3Investigated the mechanism of action through genomic sequencing of resistant strains, identifying mutations in targets related to drug efficacy .

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